Tecarfarin
Overview
Description
Tecarfarin is a late-stage, vitamin K antagonist (VKA), taken once a day as an oral anticoagulant like warfarin . It is under development for use as an anticoagulant . It has orphan drug and fast track designations from the FDA for the prevention of systemic thromboembolism (blood clots) of cardiac origin in patients with end-stage kidney disease (ESKD) and atrial fibrillation (AFib) .
Synthesis Analysis
Tecarfarin was developed using a retrometabolic drug design process which targets a different metabolic pathway from the one targeted by the most commonly prescribed anticoagulants . This may allow elimination by large capacity and non-saturable tissue esterase pathways that exist throughout the body rather than just in the liver .Molecular Structure Analysis
The molecular structure of Tecarfarin is C21H14F6O5 . The molar mass is 460.328 g·mol−1 .Chemical Reactions Analysis
Tecarfarin, like warfarin, was designed to have the same well-established and reversible VKA mechanism of action . It is metabolized by esterases, escaping metabolism by the cytochrome P450 system and thereby avoiding cytochrome P450–mediated drug-drug or drug-food interactions as well as genetic variations found in the cytochrome P450 system .Scientific Research Applications
Novel Vitamin K Antagonist
Tecarfarin (ATI-5923) is a new oral vitamin K antagonist. A study by Ellis et al. (2009) showed that tecarfarin, unlike warfarin, is metabolized by esterases and avoids metabolism by the cytochrome P450 system. This characteristic helps in avoiding drug-drug or drug-food interactions as well as genetic variations found in the cytochrome P450 system. Their research suggested that tecarfarin may improve time in therapeutic range compared to warfarin (Ellis et al., 2009).
Comparison with Warfarin
Whitlock et al. (2016) conducted a randomized, double-blind trial comparing tecarfarin and warfarin. The study concluded that tecarfarin did not demonstrate superiority over warfarin for time in therapeutic range (TTR), but it showed similar TTR with well-controlled warfarin and appeared to be safe and well-tolerated (Whitlock et al., 2016).
Metabolism and Pharmacokinetics
Lightning et al. (2010) characterized the metabolism of tecarfarin in vitro using rat, dog, and human hepatocytes. Tecarfarin is metabolized to a single inactive metabolite, ATI‐5900, by human esterases. The study showed that in dog and human hepatocytes, metabolism of tecarfarin was much slower than in rat hepatocytes, which could imply more predictable elimination in vivo compared to warfarin, which is dependent on CYP2C9 and its polymorphisms (Lightning et al., 2010).
Pharmacodynamics and Safety
Albrecht et al. (2017) explored the pharmacokinetic (PK), pharmacodynamic (PD), and safety of tecarfarin in human volunteers. Their studies indicated that tecarfarin had a reduced propensity for drug interactions compared to warfarin. The results demonstrated tecarfarin's tolerability without serious adverse events across multiple studies (Albrecht et al., 2017).
Tecarfarin in Animal Models
Bowersox et al. (2010) assessed the antithrombotic activity of tecarfarin in canine and rabbit thrombosis models. The study showed that tecarfarin, like warfarin, attenuates venous and arterial thrombus formation by reducing the levels of vitamin K-dependent coagulation factors (Bowersox et al., 2010).
Impact of Chronic Kidney Disease on Metabolism
Albrecht et al. (2017) also investigated the effect of chronic kidney disease (CKD) on the metabolism of tecarfarin and warfarin. The study found that CKD inhibits the metabolism of warfarin but not tecarfarin, suggesting that tecarfarin may lead to more predictable dosing in CKD patients requiring anticoagulation therapy (Albrecht et al., 2017).
Safety And Hazards
Future Directions
Tecarfarin has orphan drug and fast track designations from the FDA for the prevention of systemic thromboembolism (blood clots) of cardiac origin in patients with end-stage kidney disease (ESKD) and atrial fibrillation (AFib) . Cadrenal Therapeutics is also pursuing additional regulatory strategies for unmet needs in anticoagulation therapy for patients with LVADs .
properties
IUPAC Name |
(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) 4-[(4-hydroxy-2-oxochromen-3-yl)methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6O5/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30/h2-9,28H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLNTQDOVCLQKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235788 | |
Record name | Tecarfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tecarfarin | |
CAS RN |
867257-26-9 | |
Record name | Tecarfarin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867257269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tecarfarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12823 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tecarfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TECARFARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1479YT50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.